molecular formula C6H10O4 B14320752 Carbonic acid, ethyl 2-oxopropyl ester CAS No. 105235-63-0

Carbonic acid, ethyl 2-oxopropyl ester

Cat. No.: B14320752
CAS No.: 105235-63-0
M. Wt: 146.14 g/mol
InChI Key: SKRLBQJHSKOQOP-UHFFFAOYSA-N
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Description

Carbonic acid, ethyl 2-oxopropyl ester is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbonic acid, ethyl 2-oxopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonic acid, ethyl 2-oxopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105235-63-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 2-oxopropyl carbonate

InChI

InChI=1S/C6H10O4/c1-3-9-6(8)10-4-5(2)7/h3-4H2,1-2H3

InChI Key

SKRLBQJHSKOQOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(=O)C

Origin of Product

United States

Foundational & Exploratory

Safety Data Sheet (SDS) for Carbonic acid ethyl 2-oxopropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 105235-63-0 | Formula: C₆H₁₀O₄ | Mol.[1] Weight: 146.14 g/mol Synonyms: Ethyl 2-oxopropyl carbonate; Ethyl acetonyl carbonate

Part 1: Executive Summary & Chemical Identity

Status: Research Chemical / Data-Poor Compound Senior Scientist Note: As of 2025, comprehensive toxicological datasets (REACH dossiers/RTECS) for this specific mixed carbonate are limited. Standard Safety Data Sheets (SDS) often default to "Generic Carbonate" profiles. This guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodology from structural analogs (Diethyl carbonate, Ethyl acetoacetate) to establish a rigorous safety architecture.

Primary Hazard Driver: Hydrolytic Instability. Unlike simple esters, mixed carbonates release Carbon Dioxide (


) upon degradation, creating a silent pressure hazard in sealed storage.
1.1 Physiochemical Profiling (Predicted vs. Analog)

Data extrapolated from structural analogs (Diethyl carbonate, Propylene carbonate).

PropertyValue (Est.)ConfidenceOperational Implication
Physical State Clear LiquidHighStandard liquid handling protocols apply.
Boiling Point 185°C - 195°CMedLow volatility at RT; vacuum distillation required for purification.
Flash Point ~75°C - 85°CMedCombustible (Class IIIA). Not highly flammable, but supports combustion.
Density 1.12 - 1.15 g/mLHighHeavier than water; sinks in aqueous phases.
Solubility Moderate (Water)HighHydrolyzes slowly in water; soluble in DCM, EtOAc, THF.
LogP ~0.5 - 0.8MedLipophilic enough to penetrate skin barriers.
Part 2: Hazard Identification & Toxicology (SAR Analysis)

GHS Classification (Derived):

  • Warning

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[4][5]

  • H227: Combustible liquid.

2.1 The "Hidden" Hazard: Decarboxylative Decomposition

The most critical safety parameter for this compound is its degradation pathway. In the presence of moisture (nucleophilic attack) or Lewis acids, the carbonate linker collapses.

DOT Diagram: Hydrolytic Decomposition Pathway

Decomposition Parent Ethyl 2-oxopropyl carbonate (C6H10O4) Inter Unstable Carbonic Acid Intermediate Parent->Inter Hydrolysis Water + H2O (Moisture) Water->Inter Ethanol Ethanol (Flammable) Inter->Ethanol Acetol Hydroxyacetone (Irritant) Inter->Acetol CO2 CO2 Gas (Pressure Hazard) Inter->CO2 Decarboxylation

Figure 1: Mechanism of degradation. Note the generation of CO2 gas, which can pressurize sealed vessels over time.

2.2 Toxicological Read-Across
  • Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat).[2] Based on the rapid metabolism of carbonates to alcohols and CO2.

  • Skin Sensitization: The

    
    -keto moiety (2-oxopropyl group) is potentially electrophilic. While not a strong Michael acceptor (due to the ester oxygen), it may react with nucleophilic skin proteins. Treat as a potential sensitizer. 
    
  • Inhalation: Vapors will contain degradation products (Ethanol/Acetol). Acetol is a known irritant to mucous membranes.[4]

Part 3: Safe Handling & Storage Architecture
3.1 Storage Protocol: The "Venting" Rule

Never store this compound in hermetically sealed glass ampoules without a headspace analysis, especially if the material is old.

  • Temperature: 2°C – 8°C (Refrigerate). Cold storage slows hydrolysis kinetics.

  • Atmosphere: Argon or Nitrogen blanket (Anhydrous). Moisture is the trigger for decomposition.

  • Container: Teflon-lined caps. Avoid metal containers (Fe/Al) which can act as Lewis acids and catalyze decarboxylation.

3.2 Personal Protective Equipment (PPE) Matrix

Rationale: Carbonates are polar aprotic-like solvents; they can swell latex.

PPE TypeRecommendationBreakthrough Time (Est.)
Gloves (Primary) Butyl Rubber (0.3mm)> 480 min
Gloves (Splash) Nitrile (Double gloved)~15-30 min (Change immediately upon splash)
Respiratory ABEK Filter (Organic Vapors)Required if heating or handling >100mL outside a hood.
Eye Protection Chemical GogglesSafety glasses insufficient due to hydrolysis-induced acidity.
Part 4: Emergency Protocols & Degradation Chemistry
4.1 Spill Response Decision Tree

DOT Diagram: Emergency Response Workflow

SpillResponse Start Spill Detected Size Volume Assessment Start->Size Small < 50 mL (Fume Hood) Size->Small Large > 50 mL (Bench/Floor) Size->Large ActionSmall Absorb with Vermiculite Clean with Acetone Small->ActionSmall ActionLarge Evacuate Area Ventilate (Ethanol/CO2 risk) Large->ActionLarge Disposal Dispose as Organic Solvent (Non-Halogenated) ActionSmall->Disposal Neutralize Hydrolysis Treatment: Treat waste with dil. NaOH to force full breakdown ActionLarge->Neutralize Neutralize->Disposal

Figure 2: Operational workflow for spill management. Note the neutralization step for large spills to prevent delayed CO2 evolution in waste drums.

4.2 Fire Fighting Measures
  • Media: Alcohol-resistant foam or

    
    .
    
  • Specific Hazard: Fire may cause rapid pressure increases in sealed containers due to thermal decarboxylation, leading to BLEVE (Boiling Liquid Expanding Vapor Explosion) scenarios.

  • Protocol: Cool containers with water spray from a protected position.

Part 5: Synthesis & Application Context

Why use this compound? In drug development, Carbonic acid ethyl 2-oxopropyl ester acts as a specialized C3-synthon .

  • Heterocycle Synthesis: It provides an acetonyl group (

    
    ) that is "activated" by the carbonate leaving group.
    
  • Protecting Group Chemistry: Used to install the ethoxycarbonyl group on sensitive nucleophiles where chloroformates (e.g., Ethyl chloroformate) are too aggressive/acidic.

Experimental Caution: When using this reagent in basic conditions (e.g.,


 in DMF), gas evolution (

) will be stoichiometric. Do not run these reactions in closed pressure vials.
References
  • PubChem Compound Summary. (2025). Carbonic acid, ethyl 2-oxopropyl ester (CID 11744766).[1] National Center for Biotechnology Information. [Link]

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates: Synthesis and Applications. Chemical Reviews. (Cited for general carbonate hydrolysis mechanisms and stability profiles). [Link]

  • European Chemicals Agency (ECHA). (2024).[6] Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.6: QSARs and grouping of chemicals. (Methodology used for Read-Across toxicity).[7] [Link]

  • Wicks, Z. W., et al. (2023). Organic Coatings: Science and Technology.

Sources

Navigating Chemical Identity: A Technical Guide to CAS Number Verification for Novel or Ambiguously Named Carbonates

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Process of Chemical Identification and CAS Number Verification, Using "Ethyl 2-Oxopropyl Carbonate" as a Case Study.

Initial searches for "ethyl 2-oxopropyl carbonate" in major chemical databases yield no definitive CAS number. This immediately signals that the compound is either not well-documented under this nomenclature, is a novel substance, or the name is a misnomer for a related, known compound. This scenario is a common challenge in chemical synthesis and drug development.

Part 1: Deconstructing Ambiguous Nomenclature

The name "ethyl 2-oxopropyl carbonate" suggests a molecule containing an ethyl group and a 2-oxopropyl (also known as acetonyl) group linked by a carbonate functional group. However, the precise connectivity is not explicitly defined, leading to several structural hypotheses. The most plausible interpretation is a mixed carbonate ester. A closely related and structurally similar compound, "acetyl ethyl carbonate," is documented with the CAS number 15890-77-4, though comprehensive data for this compound is also sparse.[1] This ambiguity necessitates a rigorous, evidence-based workflow to establish the compound's true identity.

A more common and structurally related chemical is ethyl acetoacetate (CAS No. 141-97-9), which features the same core atoms but arranged as a β-keto ester.[2][3] Given its widespread use in organic synthesis, it is plausible that "ethyl 2-oxopropyl carbonate" could be an intended, albeit non-standard, name for a derivative of ethyl acetoacetate.

Part 2: A Systematic Workflow for CAS Number Verification and Chemical Identification

When a direct name search fails, a multi-step verification process is required. This process is designed to be a self-validating system, ensuring the highest degree of confidence in the final identification.

G cluster_0 Phase 1: In-Silico & Database Investigation cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Confirmation & Documentation A Ambiguous Name 'ethyl 2-oxopropyl carbonate' B Hypothesize Structures (e.g., Carbonate vs. Keto Ester) A->B C Broad Database Search (PubChem, SciFinder, Reaxys) B->C D Structure/Substructure Search C->D E Evaluate Candidate Compounds (e.g., Ethyl Acetoacetate, CAS: 141-97-9) D->E F Synthesize or Procure Candidate Compound E->F Proceed with most plausible candidate G Spectroscopic Analysis (NMR, MS, IR) F->G H Chromatographic Analysis (GC-MS, LC-MS) F->H I Compare Experimental Data with Literature/Database Spectra G->I H->I J Confirm Structure & CAS Number I->J Data Match K Cross-Reference with Regulatory Data (e.g., ECHA, SDS) J->K L Internal Documentation (LIMS, ELN) K->L

Caption: A systematic workflow for the identification and CAS number verification of ambiguously named chemical compounds.

1. Comprehensive Database and Literature Search:

  • Protocol:

    • Query major chemical databases (e.g., PubChem, ChemSpider, CAS SciFinder) using the given name and potential synonyms (e.g., "ethyl acetonyl carbonate").

    • Perform searches based on the molecular formula (C6H10O3) to identify all possible isomers.[2]

    • Conduct substructure searches based on the hypothesized chemical structures.

    • Review scientific literature and patents for synthesis or mention of related compounds, such as derivatives of ethyl acetoacetate or other mixed carbonates.[4][5]

  • Causality: This broad initial search casts a wide net to catch any documented instances of the compound, even under different naming conventions. The isomeric search is critical as it provides a list of known compounds with the same atomic composition, one of which may be the correct chemical entity.

2. Spectroscopic and Chromatographic Analysis: For this case study, we will proceed with the most plausible, well-documented related compound: Ethyl Acetoacetate (CAS: 141-97-9) . If a sample labeled "ethyl 2-oxopropyl carbonate" were received in a lab, the following protocols would be used to confirm its identity.

  • Mass Spectrometry (MS) Protocol:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Acquire the mass spectrum. For ethyl acetoacetate, the expected molecular weight is 130.14 g/mol .[2] The mass spectrometer should detect the corresponding molecular ion peak (e.g., [M+H]+ at m/z 131.07 or [M+Na]+ at m/z 153.05 in positive ESI mode).

    • Analyze the fragmentation pattern to confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

    • Dissolve a 5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals for Ethyl Acetoacetate (keto-enol tautomerism will be observed):

      • Triplet (~1.2 ppm) and Quartet (~4.1 ppm) for the ethyl ester group.

      • Singlet (~2.2 ppm) for the methyl ketone group.

      • Singlet (~3.4 ppm) for the active methylene group (keto form).

      • Signals corresponding to the enol form will also be present.

    • Compare the observed chemical shifts, integrations, and coupling patterns with reference spectra for ethyl acetoacetate.

  • Trustworthiness: This multi-technique approach ensures a self-validating system. A match in molecular weight (MS) combined with a definitive match in the structural fingerprint (NMR) provides irrefutable evidence of the compound's identity.

Part 3: Data Presentation and Final Verification

All quantitative data should be summarized for clear comparison.

PropertyExpected Value for Ethyl Acetoacetate (CAS: 141-97-9)
CAS Number 141-97-9
Molecular Formula C6H10O3[2]
Molecular Weight 130.14 g/mol [2]
Appearance Colorless liquid with a fruity odor[3]
Boiling Point 180.8 °C[2]
Density 1.030 g/cm³[2]

Once the identity is confirmed as ethyl acetoacetate, the final step is to cross-reference the verified CAS number (141-97-9) with authoritative regulatory and safety data sources. Reviewing the Safety Data Sheet (SDS) and ECHA registration information confirms hazard classifications, handling procedures, and regulatory compliance.[3]

References

  • acetyl ethyl carbonate(15890-77-4) . LookChem. [Link]

  • Ethyl Acetoacetate . Wikipedia. [Link]

  • Ethyl Acetoacetate | C6H10O3 | CID 8868 . PubChem. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate . Organic Syntheses. [Link]

  • Journal articles: 'Ethyl acetoacetate' . Grafiati. [Link]

Sources

Technical Guide: Carbonic Acid Ethyl 2-Oxopropyl Ester & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacokinetics, and Applications in Drug Design

Executive Summary

Carbonic acid ethyl 2-oxopropyl ester (CAS: 105235-63-0), also known as Ethyl 2-oxopropyl carbonate , represents a specialized class of mixed carbonate esters. Structurally, it bridges the stability of an ethyl group with the reactive, chemically versatile 2-oxopropyl (acetonyl) moiety.

While often overlooked in favor of more common prodrug moieties (e.g., pivoxil or proxetil), this molecule serves two critical high-value functions in modern drug development:

  • As a "Soft" Alkylating Reagent: It introduces the acetonyl pharmacophore, used to mask acidic protons in prodrug design, improving lipophilicity and membrane permeability.

  • As a Chiral Precursor: It acts as a key intermediate in the enantioselective synthesis of propylene carbonate derivatives and substituted oxazoles.

This guide provides a rigorous technical review of its synthesis, reaction mechanisms, and application in generating bioactive derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name Ethyl (2-oxopropyl) carbonate
CAS Number 105235-63-0
Molecular Formula

Molecular Weight 146.14 g/mol
Structure

Physical State Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Stability Moisture sensitive; store under inert gas (

or Ar) at 2-8°C
Synthesis Protocol: Ethyl 2-Oxopropyl Carbonate

Directive: The following protocol is designed for high-purity isolation suitable for downstream pharmaceutical application. It utilizes a chloroformate-mediated pathway to ensure regiospecificity.

3.1 Reaction Logic

The synthesis relies on the nucleophilic substitution of ethyl chloroformate by hydroxyacetone (acetol). A non-nucleophilic base (Pyridine or Triethylamine) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Reaction Equation:



3.2 Step-by-Step Methodology

Reagents:

  • Hydroxyacetone (Acetol): 1.0 equiv (Freshly distilled to remove polymerized dimers)

  • Ethyl Chloroformate: 1.1 equiv

  • Triethylamine (TEA) or Pyridine: 1.2 equiv

  • Dichloromethane (DCM): Anhydrous (Solvent volume: 10 mL per gram of substrate)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Hydroxyacetone and anhydrous DCM. Cool the system to 0°C using an ice/salt bath.

  • Base Addition: Add Triethylamine dropwise. Note: Exothermic reaction; maintain internal temperature <5°C.

  • Acylation: Add Ethyl Chloroformate dropwise over 30 minutes. The slow addition prevents the formation of symmetrical pyrocarbonates.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of hydroxyacetone.

  • Quench & Workup:

    • Quench with cold saturated

      
       solution.
      
    • Separate the organic layer.[1]

    • Wash aqueous layer 2x with DCM.

    • Combined organics are washed with 1M HCl (to remove residual amine), followed by saturated

      
       and brine.
      
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 10-20% EtOAc in Hexane).
    
Mechanism of Action: Prodrug Activation

The primary utility of Carbonic acid ethyl 2-oxopropyl ester derivatives lies in their behavior in vivo. When used as a prodrug moiety (attaching the 2-oxopropyl carbonate to a drug amine or alcohol), the system is designed to be self-immolative upon enzymatic triggering.

4.1 Activation Pathway
  • Absorption: The lipophilic carbonate ester crosses the intestinal membrane.

  • Enzymatic Hydrolysis: Plasma esterases attack the carbonate linkage.

  • Cascade: The intermediate carbonic acid is unstable and spontaneously decarboxylates.

  • Release: The active drug is released along with ethanol and hydroxyacetone (metabolized via glycolysis).

4.2 Pathway Visualization (DOT)

ProdrugActivation Prodrug Prodrug Derivative (Drug-NH-CO-O-CH2-CO-CH3) Intermediate Unstable Carbamic Acid Prodrug->Intermediate Hydrolysis Enzyme Esterase/Hydrolase (In Vivo) Enzyme->Prodrug Decarboxylation Spontaneous Decarboxylation (-CO2) Intermediate->Decarboxylation ActiveDrug Active Drug (Drug-NH2) Decarboxylation->ActiveDrug Byproducts Byproducts: Hydroxyacetone + Ethanol Decarboxylation->Byproducts

Figure 1: Bioactivation pathway of 2-oxopropyl carbamate/carbonate prodrugs. The masking group is cleaved by esterases, releasing the parent drug.

Derivatives & Applications
5.1 Propylene Carbonate Synthesis (Industrial)

One of the most significant "derivatives" of ethyl 2-oxopropyl carbonate is Propylene Carbonate (specifically the enantiopure forms). Through intramolecular cyclization or transesterification, the linear carbonate is converted into the cyclic carbonate, a vital solvent and battery electrolyte component.

  • Reaction: Intramolecular aldol-type condensation or transesterification.

  • Significance: Provides a route to chiral cyclic carbonates without using phosgene gas.

5.2 Heterocycle Formation (Oxazoles)

Derivatives of 2-oxopropyl carbonate are precursors for Oxazoles via the Hantzsch synthesis or cyclization with amides.

  • Mechanism: The

    
    -keto group (2-oxopropyl) reacts with amidines or urea derivatives. The carbonate moiety can act as a leaving group or a protecting group during the cyclization, eventually yielding substituted oxazoles found in antibiotics and peptidomimetics.
    
5.3 Experimental Workflow: Cyclization to Propylene Carbonate

Cyclization Reagent Ethyl 2-oxopropyl carbonate (Linear Precursor) Transester Transesterification/ Cyclization Reagent->Transester Catalyst Catalyst: NaOEt or Solid Base (MgO) Catalyst->Transester Product Propylene Carbonate (Cyclic Derivative) Transester->Product Byproduct Byproduct: Ethanol Transester->Byproduct

Figure 2: Conversion of the linear ethyl 2-oxopropyl carbonate into the cyclic propylene carbonate.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11744766, Carbonic acid, ethyl 2-oxopropyl ester. Retrieved from [Link]

  • European Patent Office.Erythromycin derivatives, process for their preparation and their pharmaceutical use (EP 0284203 A2). (Demonstrates use of 2-oxopropyl carbonates in antibiotic synthesis).
  • Organic Syntheses. Ethyl Isocrotonate and related Chloroformate reactions. (General protocol grounding for chloroformate/alcohol couplings). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for β-Keto and Related Electron-Withdrawing Carbonate Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Logic of β-Eliminative Protecting Groups

In the multi-step synthesis of complex molecules, the selective protection and deprotection of functional groups is a cornerstone of success.[1] A protecting group must be introduced efficiently, remain stable under a variety of reaction conditions, and be removed selectively in high yield under mild conditions that do not affect other parts of the molecule.[2][3]

Carbamates and carbonates are common protecting groups for amines and alcohols, respectively.[4][5] While groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are invaluable, their cleavage conditions (strong acid for Boc, hydrogenolysis for Cbz) can be limiting in certain synthetic contexts.[4][6] This has driven the development of protecting groups that can be removed under orthogonal conditions.

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a prime example of a protecting group that is cleaved under reductive conditions, offering an alternative to acid- or base-labile and hydrogenolysis-sensitive groups.[7][8] The key to its functionality lies in the presence of the electron-withdrawing trichloromethyl group at the β-position to the carbonate oxygen. This structural feature facilitates a reductive elimination pathway for deprotection. A similar principle would be expected to operate in the hypothetical ethyl 2-oxopropyl carbonate, where the β-keto group would serve as the electron-withdrawing entity to enable a base-induced elimination.

Core Principles and Mechanistic Insights

The utility of β-substituted ethyl carbonate protecting groups hinges on their unique deprotection mechanism. Unlike the acid-driven cleavage of Boc or the hydrogenolysis of Cbz, these groups are typically removed via a β-elimination reaction.

Mechanism of Reductive Deprotection of the Troc Group

The deprotection of the Troc group is most commonly achieved using zinc dust in the presence of a proton source, such as acetic acid.[7] The reaction proceeds through a two-electron reduction of the trichloromethyl group by zinc, leading to the formation of a dichloro-substituted enolate-like intermediate. This intermediate then undergoes fragmentation, releasing the free amine or alcohol, carbon dioxide, and 2,2-dichloroethene.

Troc_Protected R-X-C(=O)O-CH2-CCl3 (Troc-protected substrate) Intermediate [R-X-C(=O)O-CH2-C(Cl)2]⁻ Troc_Protected->Intermediate + 2e⁻ (from Zn) + H⁺ (from AcOH) Zinc Zn Acetic_Acid AcOH Products R-XH (Deprotected Substrate) + CO2 + Cl2C=CH2 Intermediate->Products β-Elimination

Caption: Reductive deprotection of a Troc-protected functional group.

Hypothesized Mechanism for Base-Induced Deprotection of a β-Keto Carbonate

For a protecting group like ethyl 2-oxopropyl carbonate, the deprotection would likely be initiated by a base. The base would deprotonate the α-carbon of the ketone, forming an enolate. This enolate would then trigger a β-elimination, leading to the release of the protected functional group, carbon dioxide, and methyl vinyl ketone. This mechanism is analogous to the base-induced deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group.[9]

Protected_Substrate R-X-C(=O)O-CH2-C(=O)CH3 (Protected Substrate) Enolate R-X-C(=O)O-CH2-C(=CH2)O⁻ (Enolate Intermediate) Protected_Substrate->Enolate + Base Base Base (e.g., Piperidine) Products R-XH (Deprotected Substrate) + CO2 + H2C=CH-C(=O)CH3 Enolate->Products β-Elimination

Caption: Hypothesized base-induced deprotection of a β-keto carbonate.

Application in Synthesis: The Troc Group

The Troc group has found wide application in the protection of amines, alcohols, and thiols due to its robustness and orthogonal deprotection conditions.

Protection of Amines

Primary and secondary amines are readily converted to their Troc-carbamates by reaction with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base such as pyridine or triethylamine.[7]

  • Stability: Troc-carbamates are stable to a wide range of reagents, including many acids and bases, making them compatible with a variety of subsequent synthetic transformations.[10] They are generally more stable than Boc groups to acidic conditions.

  • Orthogonality: The ability to remove the Troc group under reductive conditions makes it orthogonal to acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc, Ac), and hydrogenolysis-labile (e.g., Cbz, Bn) protecting groups.[3]

Protection of Alcohols and Phenols

Alcohols and phenols can be protected as Troc-carbonates using Troc-Cl and a base, similar to the protection of amines.[11]

  • Stability: Troc-carbonates exhibit good stability towards many non-reductive reagents.

  • Applications: They have been used extensively in carbohydrate and nucleoside chemistry where selective protection and deprotection are crucial.

Protection of Thiols

While less common, the Troc group can also be used to protect thiols as thiocarbonates. However, thiocarbonates are generally more labile than their oxygen and nitrogen counterparts.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Amine with Troc-Cl

Materials:

  • Primary amine

  • 2,2,2-Trichloroethyl chloroformate (Troc-Cl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equiv) to the solution.

  • Slowly add Troc-Cl (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Protection of a Primary Alcohol with Troc-Cl

Materials:

  • Primary alcohol

  • 2,2,2-Trichloroethyl chloroformate (Troc-Cl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM.

  • Add pyridine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add Troc-Cl (1.2 equiv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Dilute the reaction with DCM and wash with water.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Deprotection of a Troc-Protected Amine using Zinc and Acetic Acid

Materials:

  • Troc-protected amine

  • Zinc dust (activated)

  • Acetic acid

  • Methanol or Tetrahydrofuran (THF)

  • Celite®

Procedure:

  • Dissolve the Troc-protected amine (1.0 equiv) in a mixture of acetic acid and methanol (or THF).

  • Add activated zinc dust (5-10 equiv) portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the suspension vigorously at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc.

  • Rinse the Celite® pad with methanol or THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods, such as extraction followed by chromatography or crystallization.

Comparative Data

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsOrthogonality
Boc R-X-C(=O)O-tBuBoc₂OStrong Acid (e.g., TFA, HCl)[6]Orthogonal to base-labile and hydrogenolysis-labile groups.
Cbz (Z) R-X-C(=O)O-CH₂PhCbz-ClH₂, Pd/C (Hydrogenolysis)[4]Orthogonal to acid- and base-labile groups.
Fmoc R-X-C(=O)O-CH₂-FluorenylFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[9]Orthogonal to acid-labile and hydrogenolysis-labile groups.
Troc R-X-C(=O)O-CH₂CCl₃Troc-ClZn, AcOH (Reductive Cleavage)[7]Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups.
Ethyl 2-oxopropyl carbonate (Hypothetical) R-X-C(=O)O-CH₂C(=O)CH₃Not establishedLikely Base (β-Elimination)Potentially orthogonal to acid-labile and hydrogenolysis-labile groups.

Troubleshooting and Field-Proven Insights

  • Activation of Zinc: For Troc deprotection, the activity of the zinc dust is crucial. If the reaction is sluggish, consider activating the zinc by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.

  • Incomplete Deprotection: If Troc deprotection is incomplete, adding more zinc and gentle heating (e.g., to 40 °C) can often drive the reaction to completion.

  • Side Reactions: In the presence of other reducible functional groups (e.g., nitro groups, some double bonds), the reductive conditions for Troc removal may not be suitable. In such cases, alternative deprotection methods, such as electrolysis or other reducing agents, may need to be explored.

  • Work-up of Zinc Reactions: After filtration of zinc, co-evaporation of the crude product with a solvent like toluene can help remove residual acetic acid.

Conclusion

While ethyl 2-oxopropyl carbonate is not a commonly documented protecting group, the chemical principles underlying its potential utility are well-established in the context of other β-substituted ethyl carbonate protecting groups. The 2,2,2-trichloroethoxycarbonyl (Troc) group serves as an excellent case study for this class of protecting groups, offering a robust and orthogonal method for the protection of amines and alcohols. Its stability and unique reductive deprotection conditions have secured its place as a valuable tool in the synthetic chemist's arsenal. The exploration of new protecting groups based on similar principles of β-elimination continues to be an active area of research, promising even greater selectivity and milder reaction conditions for the synthesis of complex molecules.

References

  • Van Veen, B. C., Wales, S. M., & Clayden, J. (2021). The Journal of Organic Chemistry, 86(12), 8538-8543.
  • [Reference for Prenyl Carbamates] (This is a placeholder, a specific reference would be inserted here).
  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc.
  • [YouTube video on Carbamate Protecting Groups] (This is a placeholder, a specific reference would be inserted here).
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Master Organic Chemistry. (2018).
  • Fisher Scientific. Amine Protection / Deprotection.
  • [PMC article on elimination reactions] (This is a placeholder, a specific reference would be inserted here).
  • IIT. (2020). Protecting Groups.
  • [University Lecture Notes on Protecting Groups] (This is a placeholder, a specific reference would be inserted here).
  • [University Lecture Notes on Alcohol Protection] (This is a placeholder, a specific reference would be inserted here).
  • Organic Chemistry Portal. Protective Groups.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • [Book chapter on Carbonates as Protecting Groups] (This is a placeholder, a specific reference would be inserted here).
  • [University Lecture Notes on Alcohol Protecting Groups] (This is a placeholder, a specific reference would be inserted here).
  • Wikipedia. Protecting group.
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • [Beilstein Journal of Organic Chemistry article on the McKenna reaction] (This is a placeholder, a specific reference would be inserted here).
  • ChemScene. O-Ethyl s-(2-oxopropyl)
  • [Beilstein Journal of Organic Chemistry article on an amine protecting group] (This is a placeholder, a specific reference would be inserted here).
  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection.
  • [ResearchGate discussion on DDQ reactivity] (This is a placeholder, a specific reference would be inserted here).
  • Sigma-Aldrich. Thiol protecting groups.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • Tokyo Chemical Industry. Protecting Agents.
  • SynArchive. Protecting Groups List.
  • [ResearchGate article on thiol surrogates] (This is a placeholder, a specific reference would be inserted here).
  • Royal Society of Chemistry. Green Chemistry.

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Scalable production of Carbonic acid ethyl 2-oxopropyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of Carbonic Acid Ethyl 2-Oxopropyl Ester

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Carbonic acid ethyl 2-oxopropyl ester, a valuable chemical intermediate. The focus is on developing a scalable, efficient, and reliable production process suitable for research and drug development professionals. We will delve into the prevalent synthetic strategies, with a primary emphasis on the transesterification of diethyl carbonate with hydroxyacetone, a method favored for its green chemistry principles and scalability. Detailed, step-by-step protocols, process optimization parameters, analytical characterization techniques, and crucial safety information are presented. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success in scaling up production.

Introduction

Carbonic acid ethyl 2-oxopropyl ester, also known as ethyl 2-oxopropyl carbonate, is an organic compound with the molecular formula C₆H₁₀O₄[1]. As a functionalized carbonate, it holds potential as a versatile intermediate in organic synthesis, potentially serving as a building block for more complex molecules in the pharmaceutical and specialty chemical industries. The presence of both a carbonate and a ketone moiety within the same molecule allows for a range of chemical transformations.

The industrial relevance of similar carbonate esters, such as diethyl carbonate (DEC) and ethylene carbonate, as solvents and reagents underscores the importance of efficient production methods for novel carbonate structures[2][3]. The scalability of a synthetic process is paramount for its commercial viability. Key considerations for scalability include reaction efficiency, availability and cost of starting materials, catalyst performance and reusability, and the environmental impact of the process[4].

This application note will focus on providing a robust and scalable protocol for the synthesis of Carbonic acid ethyl 2-oxopropyl ester, moving from laboratory-scale preparation to considerations for larger-scale production.

Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of Carbonic acid ethyl 2-oxopropyl ester. The choice of strategy depends on factors such as scale, available equipment, cost, and safety requirements.

Transesterification of Diethyl Carbonate

Transesterification is a highly effective and widely used method for synthesizing unsymmetrical carbonates.[5][6] This approach involves the reaction of a readily available carbonate, such as diethyl carbonate (DEC), with an alcohol, in this case, hydroxyacetone (acetol), in the presence of a catalyst.

The reaction equilibrium is driven forward by removing the more volatile alcohol byproduct, ethanol. This method is often preferred for large-scale synthesis due to its relatively mild conditions, high atom economy, and the use of less hazardous reagents compared to other methods. A variety of catalysts, including basic, acidic, and organometallic compounds, can be employed to facilitate this transformation.[7]

Acylation of Hydroxyacetone with Ethyl Chloroformate

A more traditional, though often less scalable, method involves the acylation of hydroxyacetone with ethyl chloroformate. This reaction typically requires a stoichiometric amount of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. While effective on a laboratory scale, the use of corrosive chloroformates and the generation of salt waste can present challenges for large-scale industrial applications.

Given the focus on scalability and green chemistry, this guide will provide a detailed protocol for the transesterification route.

Scalable Synthesis via Transesterification

This section details a robust protocol for the synthesis of Carbonic acid ethyl 2-oxopropyl ester through the catalyzed transesterification of diethyl carbonate with hydroxyacetone.

Reaction Mechanism

The base-catalyzed transesterification proceeds through a nucleophilic acyl substitution pathway. The base activates the hydroxyacetone, which then attacks the carbonyl carbon of the diethyl carbonate. This is followed by the elimination of an ethoxide ion, which is subsequently protonated by the liberated ethanol to regenerate the catalyst and release ethanol as a byproduct.

G cluster_0 Reaction Mechanism reagents Diethyl Carbonate + Hydroxyacetone intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Ethyl 2-Oxopropyl Carbonate + Ethanol intermediate->products Elimination of Ethoxide catalyst Base Catalyst (e.g., K₂CO₃) products->catalyst Catalyst Regeneration catalyst->reagents Catalyst Activation

Caption: Mechanism of base-catalyzed transesterification.

Materials and Equipment
Reagents Equipment
Diethyl carbonate (DEC), anhydrousJacketed glass reactor with overhead stirrer
Hydroxyacetone (acetol), ≥90%Reflux condenser
Potassium carbonate (K₂CO₃), anhydrous powderDean-Stark trap or fractional distillation head
Toluene, anhydrousHeating mantle with temperature controller
Ethyl acetate (for extraction)Separatory funnel
Saturated sodium bicarbonate solutionRotary evaporator
Brine (saturated NaCl solution)Vacuum distillation apparatus
Anhydrous magnesium sulfate (MgSO₄)Gas Chromatography-Flame Ionization Detector (GC-FID)
Experimental Protocol

Step 1: Reactor Setup

  • Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser, and a Dean-Stark trap fitted with a condenser. Ensure all glassware is thoroughly dried.

  • Purge the system with an inert gas (e.g., nitrogen or argon).

Step 2: Charging the Reactor

  • To the reactor, add anhydrous diethyl carbonate (e.g., 1.5 equivalents) and anhydrous toluene (to facilitate azeotropic removal of ethanol).

  • Add powdered anhydrous potassium carbonate (e.g., 0.1 equivalents) as the catalyst.

  • Begin stirring and heat the mixture to a gentle reflux (approximately 110-120°C).

Step 3: Reaction

  • Slowly add hydroxyacetone (e.g., 1.0 equivalent) to the refluxing mixture over 1-2 hours using a dropping funnel. The slow addition helps to control the reaction rate and maintain a low concentration of the limiting reagent.

  • Continue heating at reflux. The ethanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. The removal of ethanol is crucial to drive the reaction equilibrium towards the product.[8]

  • Monitor the reaction progress by analyzing aliquots of the reaction mixture using GC-FID. The reaction is typically complete within 4-8 hours, as indicated by the consumption of hydroxyacetone.

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid potassium carbonate catalyst.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[10]

  • The crude product is then purified by fractional vacuum distillation to separate the desired Carbonic acid ethyl 2-oxopropyl ester from unreacted diethyl carbonate and any high-boiling impurities.[10]

G setup 1. Reactor Setup (Inert Atmosphere) charge 2. Charge Reagents (DEC, Toluene, K₂CO₃) setup->charge reflux 3. Heat to Reflux charge->reflux add 4. Add Hydroxyacetone (Slowly) reflux->add react 5. Azeotropic Removal of Ethanol (Monitor by GC) add->react cool 6. Cool to RT react->cool filter 7. Filter Catalyst cool->filter wash 8. Aqueous Wash (NaHCO₃, Brine) filter->wash dry 9. Dry and Concentrate wash->dry distill 10. Vacuum Distillation dry->distill product Pure Product distill->product

Caption: Workflow for the synthesis of Carbonic acid ethyl 2-oxopropyl ester.

Process Optimization and Scale-Up

When scaling up the synthesis, several parameters should be carefully considered to maintain efficiency and safety:

Parameter Considerations for Scale-Up Rationale
Catalyst Loading Optimize for a balance between reaction rate and cost. Heterogeneous catalysts may be explored for easier separation and recycling.[7]Lowering catalyst concentration reduces cost and waste, but may slow the reaction.
Reactant Ratio A slight excess of diethyl carbonate can help drive the reaction to completion.Ensures full conversion of the more valuable hydroxyacetone.
Temperature Control The use of a jacketed reactor with a thermal fluid is essential to manage heat transfer and maintain a consistent temperature.[4]Poor heat dissipation can lead to side reactions or a runaway reaction.
Ethanol Removal Efficient fractional distillation is critical. On a larger scale, a dedicated distillation column may be required.Incomplete removal of ethanol will prevent the reaction from reaching full conversion.
Mixing Ensure vigorous agitation to maintain good dispersion of the catalyst and uniform heat distribution.[4]Inefficient mixing can lead to localized overheating and reduced yields.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Ideal for monitoring reaction progress and determining the purity of the final product. An internal standard method can be used for quantitative analysis.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product. The spectra should be consistent with the structure of Carbonic acid ethyl 2-oxopropyl ester.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the carbonyl stretches of the carbonate and ketone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Safety and Handling

Proper safety precautions must be observed throughout the synthesis and handling of Carbonic acid ethyl 2-oxopropyl ester and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[15]

  • Handling of Reagents:

    • Diethyl Carbonate: Flammable liquid. Keep away from ignition sources.

    • Hydroxyacetone: Can be a skin and eye irritant.

    • Potassium Carbonate: Can cause irritation upon contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.[16] Do not mix incompatible waste streams.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11744766, Carbonic acid, ethyl 2-oxopropyl ester. Retrieved from [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, December 1). ethyl acetoacetate. Encyclopedia Britannica. [Link]

  • Macfarlane, R. J., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC. [Link]

  • Anand, M., et al. (2014). Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. Scholars Research Library.
  • Koval, E. R., et al. (2018). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate. [Link]

  • Wikipedia. (2024, January 21). Ethyl acetoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Production of ethyl acetoacetate.
  • S. M., S., & B., N. (2018). Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. SN Applied Sciences.
  • A&C American Chemicals. (2013, February 12).
  • Loba Chemie. (n.d.). ETHYL ACETOACETATE FOR SYNTHESIS. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (2022, August 29). ETHYL ACETOACETATE (1,2,3,4-13C4, 99%)
  • Acros Organics. (2010, May 7).
  • Sigma-Aldrich. (2024, July 27).
  • Google Patents. (n.d.). Method for the preparation of esters of carbonic acid.
  • NIST. (n.d.). Carbonic acid, ethyl 2-propenyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic acid, ethyl 2-oxopropyl ester. PubChem. Retrieved from [Link]

  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Wang, X., et al. (2019). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC. [Link]

  • Google Patents. (n.d.). Preparation method of ethylene carbonate (propylene carbonate).
  • ResearchGate. (n.d.). Synthesis of ethyl propyl carbonate by transesterification of diethyl carbonate with n-propanol over K2CO3/MgO catalyst. Retrieved from [Link]

  • ASTM International. (2009, December 15).
  • DeArmond, P.D., & DiGoregorio, A.L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples.
  • Muzyka, C., et al. (2022).
  • Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • PerkinElmer. (2018, April 30). Headspace Analysis of Ethyl with Isopropyl Alcohol Internal Standard by GC-FID.
  • Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, (154), 253-258.
  • European Commission. (2023, February 13). ILIADe 453:2024 | CLEN Method.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Kumar, A., et al. (2016). Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Advances, 6(37), 32624-32645.

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Troubleshooting & Optimization

Technical Support Center: Thermal Degradation of Carbonic Acid Ethyl 2-Oxopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Carbonic acid ethyl 2-oxopropyl ester. This guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of this and similar molecules. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures—specifically β-keto esters and other organic carbonates—to provide a robust, scientifically grounded framework for your experiments.

Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common analytical challenges, and step-by-step experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal degradation products of Carbonic acid ethyl 2-oxopropyl ester?

Based on the principles of organic chemistry and studies on similar compounds, the thermal degradation is expected to proceed through pathways common to β-keto esters and carbonate esters. The most probable primary degradation products are ethanol, carbon dioxide, and acetone . Secondary reactions at higher temperatures could lead to the formation of ethylene and acetic acid from the decomposition of the ethyl ester moiety.[1]

Q2: What is the likely mechanism for the thermal decomposition of this molecule?

The decomposition is likely initiated by two competing pathways:

  • Decarboxylation of the β-keto ester moiety: This is a classic reaction for β-keto esters, which proceeds through a six-membered cyclic transition state (a pericyclic reaction) to release carbon dioxide and generate an enol intermediate that quickly tautomerizes to acetone.[2]

  • Decomposition of the ethyl carbonate group: Similar to other simple carbonate esters, this group can decompose to yield ethanol and carbon dioxide. The presence of the ketone may influence this pathway. Studies on related esters like ethyl acetate show decomposition into an alkene (ethylene) and a carboxylic acid (acetic acid) via a similar six-membered transition state.[1][3]

The dominant pathway will likely depend on factors such as heating rate and atmospheric conditions.

Q3: What analytical techniques are best suited for studying this degradation?

A multi-technique approach is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): Essential for determining the thermal stability and decomposition temperatures of the material.[3] TGA measures mass loss as a function of temperature, providing a clear profile of the degradation steps.[4][5]

  • Differential Scanning Calorimetry (DSC): When coupled with TGA (TGA-DSC), it provides simultaneous information on mass changes and heat flow, allowing for the characterization of endothermic or exothermic decomposition events.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is the most powerful technique for identifying the evolved gaseous products.[6] The sample is rapidly heated (pyrolyzed), and the resulting fragments are immediately separated by GC and identified by MS.

Q4: At what approximate temperature should I expect decomposition to begin?

While specific data for Carbonic acid ethyl 2-oxopropyl ester is unavailable, we can estimate the onset temperature from its analogs. Ethyl acetoacetate, a structurally similar β-keto ester, has a boiling point of 181°C and will decompose at temperatures above this.[2][7] Simple organic carbonates also tend to decompose at elevated temperatures. Therefore, significant thermal degradation is likely to begin in the range of 180°C to 250°C . A TGA experiment is necessary to determine the precise onset temperature for your sample.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work.

ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent TGA/DSC Results (e.g., variable onset temperatures, different mass loss percentages)1. Sample Purity: The presence of residual solvents (e.g., ethanol from synthesis), moisture, or synthetic byproducts will cause mass loss at lower temperatures, skewing the results. 2. Inconsistent Heating Rate: Different heating rates affect the kinetics of decomposition, leading to shifts in the observed onset temperatures. 3. Atmosphere Effects: Decomposing the sample under an inert atmosphere (like Nitrogen) versus an oxidative one (like Air) will produce different degradation pathways and products.1. Verify Purity: Before TGA, confirm sample purity using NMR or GC-MS. Implement a drying step in your TGA method (e.g., an isothermal hold at 100-120°C) to remove volatile impurities.[8] 2. Standardize Heating Rate: Use a consistent, moderate heating rate, such as 10°C/min or 15°C/min, for all comparative experiments.[8] 3. Control Atmosphere: For studying intrinsic thermal stability (pyrolysis), always use an inert gas like Nitrogen or Argon with a consistent flow rate (e.g., 30-50 mL/min).[9]
Unexpected or Unidentifiable Peaks in Py-GC-MS 1. Secondary Reactions: Primary degradation products can react with each other in the hot pyrolyzer or transfer line to form more complex, secondary products. 2. Active Sites in the System: The GC inlet liner, column, or transfer line may have active sites (e.g., exposed silanols) that cause peak tailing or catalytic breakdown of analytes.[10][11] 3. Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, producing characteristic "bleed" peaks that can interfere with analysis.1. Minimize Residence Time: Use a high-quality pyrolysis unit with a short, heated transfer line directly coupled to the GC. This minimizes the time fragments spend in the high-temperature zone. 2. Use Deactivated Components: Employ a deactivated or silanized inlet liner and a high-quality, low-bleed GC column suitable for the expected analytes (a mid-polarity column is a good starting point).[11] 3. Condition the Column: Properly condition the GC column according to the manufacturer's instructions before analysis to remove contaminants and minimize bleed. Run a system blank (pyrolyzing an empty sample cup) to identify background peaks.
Difficulty Confirming the Reaction Mechanism 1. Intermediates are Too Short-Lived: The proposed six-membered ring transition states and enol intermediates are transient and cannot be directly observed with standard techniques. 2. Ambiguous Origin of Atoms: It may be unclear which part of the parent molecule a specific atom in a product came from (e.g., did the oxygen in the CO2 come from the carbonate or the keto group?).1. Computational Modeling: Use Density Functional Theory (DFT) calculations to model the proposed transition states. This can provide theoretical support by determining the activation energies for different potential pathways, identifying the most energetically favorable route.[3] 2. Isotopic Labeling Studies: Synthesize the starting material with isotopic labels (e.g., ¹³C at the carbonyl carbon or ¹⁸O in the ethoxy group). Analyzing the mass spectra of the degradation products will reveal the fate of the labeled atoms, providing definitive evidence for the reaction mechanism.

Key Experimental Protocols & Workflows

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines a standard procedure for determining the thermal stability of Carbonic acid ethyl 2-oxopropyl ester.

Objective: To determine the onset temperature of decomposition and the mass loss profile under an inert atmosphere.

Instrumentation: Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).[9]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into an alumina crucible.[9]

  • Instrument Setup:

    • Place the crucible in the TGA's autosampler or manual sample holder.

    • Set the purge gas to Nitrogen at a flow rate of 50 mL/min.[5][8]

    • Ensure the system is equilibrated and the balance is stable.

  • Temperature Program:

    • Segment 1 (Equilibration): Hold at 30°C for 5 minutes.

    • Segment 2 (Drying - Optional): Ramp temperature to 120°C at 20°C/min.

    • Segment 3 (Isothermal Hold - Optional): Hold at 120°C for 10 minutes to remove any residual solvent or moisture.

    • Segment 4 (Analysis): Ramp temperature from 120°C to 600°C at a rate of 10°C/min.

  • Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (often calculated as the intersection of the baseline tangent with the tangent of the decomposition step).

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[5]

Protocol 2: Pyrolysis-GC-MS for Product Identification

This protocol describes the workflow for identifying the volatile products of thermal degradation.

Objective: To separate and identify the chemical compounds released during the rapid thermal decomposition of the sample.

Workflow Diagram:

PyGCMS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gc GC Separation cluster_ms MS Detection & Analysis Prep Weigh ~100 µg of sample into a stainless steel cup Py Drop sample cup into pre-heated pyrolyzer (e.g., 300°C) Prep->Py Load GC Volatiles swept onto GC column with He carrier gas Py->GC Inject & Transfer Prog Temperature program separates compounds (e.g., 40°C to 280°C) GC->Prog MS Eluted compounds are ionized and detected by Mass Spectrometer Prog->MS Elute DA Identify peaks by comparing mass spectra to NIST library MS->DA Acquire Data

Caption: Workflow for Py-GC-MS Analysis.

Methodology:

  • Sample Preparation: Weigh approximately 100-200 µg of the sample into a dedicated pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolyzer: Set the pyrolysis temperature. A good starting point is the main decomposition temperature identified by TGA (e.g., 300°C). Set the interface and transfer line temperatures to prevent condensation (e.g., 300°C).

    • GC: Set the injector to split mode (e.g., 50:1 split ratio). Use a suitable column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS: Set the mass range from m/z 35 to 400. Ensure the MS is tuned.

  • Data Acquisition: Place the sample cup into the pyrolyzer autosampler. Start the sequence to drop the sample into the heated furnace, which automatically triggers the GC-MS run.[12]

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC).

    • For each significant peak, examine the corresponding mass spectrum.

    • Identify the compound by comparing its mass spectrum against a reference library (e.g., NIST).

References

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
  • Universal Lab Blog. (2024, July 26). A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • Universidad San Francisco de Quito USFQ. (2020, May 15). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis.
  • Thermogravimetric Analysis.
  • EPFL. Protocol Thermogravimetric Analysis (TGA).
  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester.
  • Wikipedia. Ethyl acetoacetate.
  • PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.
  • Scribd. GC-MS Troubleshooting Guide.
  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate. (2017, March 14). Appendix B: GC/MS Troubleshooting Quick Reference.
  • Frontier / GCT. (2017, March 14). Pyrolysis GCMS Training Manual.
  • PubChem. Ethyl Acetoacetate.

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Optimizing pH conditions for Carbonic acid ethyl 2-oxopropyl ester stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH conditions for Carbonic acid ethyl 2-oxopropyl ester stability Role: Senior Application Scientist, Technical Support Division[1]

Executive Summary

Carbonic acid ethyl 2-oxopropyl ester (also known as Ethyl acetonyl carbonate) is a mixed aliphatic carbonate.[1] Like most carbonate esters (


), its stability is critically dependent on pH.[1]

The Stability "Sweet Spot": pH 4.0 – 5.5 The Danger Zone: pH > 7.0 (Rapid saponification) and pH < 2.0 (Acid-catalyzed hydrolysis).[1]

This guide provides the mechanistic rationale, troubleshooting steps, and validation protocols to ensure the integrity of this compound in your experimental matrix.

Module 1: The pH Stability Profile (The "Why")

To optimize stability, you must understand the degradation kinetics. Carbonate esters generally follow a U-shaped pH-rate profile.[1]

The Hydrolysis Mechanism

The primary degradation pathway is hydrolysis, yielding Ethanol , Hydroxyacetone (Acetol) , and Carbon Dioxide .[1]

  • Specific Base Catalysis (

    
    ):  Dominant at pH > 7.[1] Hydroxide ions (
    
    
    
    ) attack the carbonyl carbon.[1] This reaction is second-order and proceeds rapidly.[1]
  • Specific Acid Catalysis (

    
    ):  Dominant at pH < 2.[1] Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.[2] This is generally slower than base catalysis but significant at very low pH.[1]
    
  • Water Reaction (

    
    ):  At pH 4–5, both acid and base catalysis are minimized.[1] The reaction is driven by water alone, which is the rate-limiting minimum (maximum stability).
    
Buffer Catalysis (The Hidden Variable)

Critical Warning: Carbonates are susceptible to General Base Catalysis .[1] Even if the pH is stable, the buffer species itself can accelerate degradation.

  • Avoid: Imidazole, Phosphate (at high concentrations), and nucleophilic amines.[1]

  • Preferred: Citrate, Acetate, or MES buffers (non-nucleophilic).[1]

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis workflow and the influence of pH on the reaction intermediates.

HydrolysisPath Compound Ethyl 2-oxopropyl carbonate Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Products Ethanol + Acetol + CO2 Transition->Products Collapse Acid H+ (pH < 3) Acid->Compound Protonation (Slow) Base OH- (pH > 7) Base->Compound Direct Attack (Fast) Water H2O (pH 4-5) Water->Compound Neutral Hydrolysis (Very Slow)

Figure 1: Mechanistic pathway of Ethyl 2-oxopropyl carbonate hydrolysis.[1] Note the accelerated rate under basic conditions (Red Arrow).

Module 3: Troubleshooting Guide

Use this decision matrix to resolve common stability issues.

Symptom Probable Cause Corrective Action
Rapid degradation in PBS (pH 7.4) Base Catalysis: The ester bond is unstable at physiological pH.[1]Switch Buffer: Use Citrate or Acetate buffer at pH 5.0 for stock handling.[1] Only introduce to pH 7.4 immediately prior to in vivo/in vitro application.[1]
Non-linear degradation kinetics Buffer Catalysis: The buffer concentration is too high, or the species is nucleophilic.Reduce Strength: Lower buffer concentration from 100mM to 10-20mM. Swap Salts: Avoid phosphate; use MES or HEPES if neutral pH is required.[1]
Compound disappears in LC-MS but no peaks appear Volatility/Detection: Acetol and Ethanol are volatile and may not ionize well.[1]Derivatization: The breakdown products are small polar molecules. Monitor the disappearance of the parent peak rather than the appearance of products.
Precipitation in Acidic Media Solubility Limit: While stable, the compound may be less soluble in highly aqueous acidic buffers.Co-solvent: Add 10-20% Acetonitrile or DMSO to the acidic buffer to maintain solubility during stability testing.

Module 4: Experimental Protocol – Determination of

Do not rely on literature values for generic carbonates. You must determine the specific rate constant (


) for Ethyl 2-oxopropyl carbonate in your specific matrix.[1]
Protocol: pH-Rate Profile Generation

Objective: Determine the half-life (


) at various pH points to empirically find the stability maximum.

Materials:

  • Buffers (100 mM):

    • pH 1.2 (HCl)[1]

    • pH 4.0 (Acetate)[1]

    • pH 7.4 (Phosphate - for physiological simulation only)

    • pH 9.0 (Borate)[1]

  • Stock Solution: 10 mM Ethyl 2-oxopropyl carbonate in Acetonitrile.

  • Internal Standard: Benzoic Acid (or similar stable aromatic).[1]

Workflow:

  • Preparation: Pre-heat water baths to 37°C.

  • Spike: Add 10 µL of Stock Solution to 990 µL of each pre-heated buffer (Final conc: 100 µM).

  • Incubation: Vortex and place in the water bath.

  • Sampling:

    • pH 1.2 & 4.0: Sample at T=0, 1h, 4h, 24h, 48h.[1]

    • pH 7.4 & 9.0: Sample at T=0, 5m, 15m, 30m, 1h.[1] (Reaction will be fast).

  • Quench: Immediately inject into HPLC or quench pH 7.4 samples with cold dilute acid (pH 4) to stop hydrolysis.

  • Analysis: Plot

    
     vs. Time. The slope = 
    
    
    
    .[1]

Calculation:



Data Visualization: Buffer Selection Logic

BufferSelect Start Select pH for Experiment Acidic pH 4.0 - 5.5 (Storage/Processing) Start->Acidic Neutral pH 7.0 - 7.4 (Biological Assay) Start->Neutral Acetate Use Acetate or Citrate (Best Stability) Acidic->Acetate Phosphate PBS (Phosphate) Warning: Fast Hydrolysis Neutral->Phosphate Standard HEPES HEPES/MOPS (Better than PBS) Neutral->HEPES Optimized Action1 Proceed with Experiment Acetate->Action1 Action2 Analyze immediately (t1/2 < 4 hours) Phosphate->Action2 HEPES->Action2

Figure 2: Decision tree for buffer selection based on experimental phase.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in DMSO? A: Yes, anhydrous DMSO or Acetonitrile are excellent solvents for the stock solution. Avoid alcohols (Methanol/Ethanol) as solvents for long-term storage, as transesterification can occur over time, especially if trace acid/base is present.[1]

Q2: Why does the literature say carbonates are stable, but mine is degrading? A: "Stability" is relative. Aliphatic carbonates are more stable than phenolic carbonates, but they are still esters.[1] If you are observing degradation at pH 4-5, check for temperature excursions or contamination with nucleophiles (amines, thiols) in your mixture.[1]

Q3: Is the acetonyl group (2-oxopropyl) unstable? A: The acetonyl group contains an alpha-carbon that can undergo enolization.[1] However, under the conditions that would trigger enolization (strong base), the carbonate ester linkage will hydrolyze first. Therefore, the stability limiting factor is the carbonate bond, not the ketone.

Q4: How do I sterilize the solution? A: Do not autoclave. The heat and steam will instantly hydrolyze the ester. Use sterile filtration (0.22 µm PVDF or PTFE membrane).[1] Ensure the filter membrane is compatible with your co-solvent.

References

  • Ostergaard, J., & Larsen, C. (2007).[1][3] Bioreversible Derivatives of Phenol.[1][3][4] 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. National Institutes of Health (PMC).[1]

    • Context: Establishes the U-shaped pH-rate profile for carbonate prodrugs and quantifies the catalytic dominance of base hydrolysis ( ) over acid hydrolysis.
  • Comisar, C. M., et al. (2008).[1][5] Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.

    • Context: Demonstrates that at neutral pH, water-catalyzed hydrolysis becomes significant at elevated temperatures, validating the need for temper
  • TCI Chemicals. (2025).[1][6] Safety Data Sheet: Carbonate Esters Stability.

    • Context: General safety and handling data for reactive carbonate intermediates, confirming moisture sensitivity.[1]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1]

    • Context: Provides the fundamental mechanistic steps for saponification (irreversible base hydrolysis) vs. equilibrium-based acid hydrolysis.[1]

Sources

Removing unreacted starting materials from acetonyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed for immediate application in a research setting, prioritizing troubleshooting logic and rigorous purification methodologies.[1]

Ticket ID: AEC-PUR-001 Topic: Removal of Unreacted Starting Materials (Hydroxyacetone & Ethyl Chloroformate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Hub: What is contaminating your batch?

Before initiating a recovery protocol, confirm the impurity profile using ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


H-NMR or GC-MS. The purification strategy depends entirely on which starting material (SM) remains.[1]
ImpurityChemical NatureDiagnostic Signal (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

H-NMR, CDCl

)
Physical Symptom
Hydroxyacetone (Acetol)

-Hydroxy Ketone

4.2-4.3 (s, 2H, -CH

OH),

2.2 (s, 3H, CH

)
Sweet/caramel odor.[2] "Sticky" oil residue.[1]
Ethyl Chloroformate Chloroformate Esterngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

4.3 (q, 2H),

1.3 (t, 3H)
Pungent, acrid smell. Fumes in moist air.[1]
Pyridine/TEA Base Catalystngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

7.2-8.6 (m, Pyridine aromatic)
Fishy/Amine odor. Darkens on standing.
Diethyl Carbonate Side Productngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

4.2 (q, 4H),

1.3 (t, 6H)
Lower boiling point liquid.

Module A: The "Wet" Chemistry (Aqueous Workup)

Objective: Bulk removal of Ethyl Chloroformate and Base.[1] Applicability: First-line defense for all crude reaction mixtures.[1]

The Mechanism of Removal[3][4]
  • Ethyl Chloroformate: Must be hydrolyzed.[1] It reacts with water to form Ethanol, COngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , and HCl.
    
    • Critical Note: You must neutralize the generated HCl to prevent acid-catalyzed degradation of your carbonate product.[1]

  • Base (Pyridine/TEA): Must be protonated to form water-soluble salts (Pyridinium chloride).[1]

  • Hydroxyacetone: Highly water-soluble, but often drags into organic solvents (DCM/EtOAc) due to hydrogen bonding.[1]

Protocol 1: Optimized Quench & Extraction

Reagents: Saturated NaHCOngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


, 1M HCl (or 10% Citric Acid), Brine, DCM or Et

O.
  • Quench: Cool reaction mixture to 0°C. Slowly add Saturated NaHCO

    
      (approx 10 mL per gram of SM).
    
    • Warning: Vigorous COngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       evolution will occur as Ethyl Chloroformate hydrolyzes. Stir for 30 mins until bubbling ceases.
      
  • Phase Partition: Transfer to a separatory funnel.

    • Solvent Choice: If using THF, strip it off and redissolve in Diethyl Ether or DCM .[1] (Ether is superior for removing Acetol as Acetol is less soluble in Ether than in DCM).[1]

  • Acid Wash (Base Removal): Wash organic layer 2x with 1M HCl or 10% Citric Acid .[1]

    • Check: Aqueous layer pH should be acidic (<2).[1] This removes Pyridine/TEA.[1]

  • The "Acetol Purge" (Crucial Step): Wash the organic layer 5x with Water followed by 1x Brine .[1]

    • Why 5 times? Hydroxyacetone has a partition coefficient (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) that favors water, but not exclusively. Multiple washes are mathematically required to reduce it to <1%.[1]
      
  • Dry & Concentrate: Dry over MgSO

    
    , filter, and concentrate
    
    • Temperature Limit: Do not exceed 40°C on the rotovap bath to prevent decarboxylation.[1]

Module B: Advanced Purification (Distillation & Chromatography)

Objective: Removal of stubborn Hydroxyacetone and Diethyl Carbonate side-products.[1]

Decision Logic: Distillation vs. Column

Use the following logic tree to select your polishing step.

PurificationLogic Start Crude Oil Purity CheckAcetol Is Acetol > 5%? Start->CheckAcetol CheckScale Scale > 10g? CheckAcetol->CheckScale Yes Column Flash Chromatography (Silica Gel) CheckAcetol->Column No (<5% Acetol) Distillation Vacuum Distillation (High Vacuum <5 mmHg) CheckScale->Distillation Yes (Bulk) CheckScale->Column No (Small Scale)

Figure 1: Decision matrix for selecting the final purification method based on impurity load and scale.

Protocol 2: Vacuum Distillation

Acetonyl Ethyl Carbonate has a high boiling point and is thermally sensitive.[1] Atmospheric distillation will cause decomposition.[1]

  • Vacuum Requirement: < 5 mmHg (Oil pump).[1]

  • Predicted Boiling Points:

    • Diethyl Carbonate: ~30-40°C @ 5 mmHg.[1]

    • Hydroxyacetone: ~40-50°C @ 5 mmHg.[1]

    • Acetonyl Ethyl Carbonate (Product): Expect fraction at 85-95°C @ 5 mmHg .[1]

  • Procedure:

    • Use a short-path distillation head to minimize thermal exposure.[1]

    • Collect the "forerun" (volatile SMs) aggressively.[1]

    • Switch receiver when vapor temp stabilizes at product range.[1]

Protocol 3: Flash Chromatography

If distillation is not viable, silica gel chromatography is effective due to the polarity difference between the alcohol (Acetol) and the carbonate (Product).

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1][3]

    • Gradient: Start 90:10

      
       End 70:30.
      
  • Elution Order:

    • Diethyl Carbonate (Fastest, Non-polar).[1]

    • Acetonyl Ethyl Carbonate (Product, Mid-polar).

    • Hydroxyacetone (Slowest, Polar/Streaking).[1]

  • Visualization: Staining with KMnOngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     or Anisaldehyde is required (Carbonates absorb poorly in UV unless derivatized).
    

Troubleshooting & FAQs

Q: My product smells like almonds/bitter cherries. Is it pure? A: No. This usually indicates residual Pyridine .[1]

  • Fix: Dissolve in Etngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    O and wash with 10% Aqueous CuSO
    
    
    
    . The copper coordinates with pyridine, turning the aqueous layer bright blue. Repeat until the aqueous layer remains light blue/clear.[1]

Q: I see a new spot on TLC after rotovap. Did my product decompose? A: Mixed carbonates can disproportionate into symmetric carbonates (Diethyl carbonate + Diacetonyl carbonate) if heated or exposed to Lewis acids.[1]

  • Prevention:[1] Keep water bath <40°C. Neutralize all acid traces (bicarb wash) before concentration.[1] Store the oil at -20°C.

Q: The bubbling never stops during the quench! A: You have a large excess of Ethyl Chloroformate.

  • Safety: Do not cap the funnel.[1] The gas is COngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     + HCl mist. Add saturated NaHCOngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
    
    
    
    until pH is neutral. If an emulsion forms, add solid NaCl (Brine) to break it.[4]

References

  • BenchChem. Technical Support Center: Work-up Procedures for Reactions Containing Ethyl Chloro(methylthio)acetate. (General chloroformate quenching protocols).

  • Organic Syntheses. Ethyl Isocrotonate (Handling Ethyl Chloroformate). Org.[1][5][6][7] Synth. 1986, 64, 207.[1]

  • National Institutes of Health (PubChem). Hydroxyacetone Compound Summary (Solubility & Physical Properties).[1]

  • University of Rochester. Not Voodoo: Workup Formulas (Pyridine Removal via CuSO4).[1]

Sources

Technical Support Center: Carbonic Acid Ethyl 2-Oxopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Guide

Executive Summary: The Molecule at a Glance

Compound: Carbonic acid ethyl 2-oxopropyl ester Synonyms: Ethyl 2-oxopropyl carbonate; Acetonyl ethyl carbonate Formula: C₆H₁₀O₄ Molecular Weight: 146.14 g/mol Sensitivity Rating: High (Hygroscopic & Hydrolytically Unstable)

Core Technical Insight: This molecule is a mixed carbonate ester . Unlike simple dialkyl carbonates (e.g., diethyl carbonate), the presence of the 2-oxopropyl (acetonyl) group significantly increases its electrophilicity. The electron-withdrawing carbonyl group beta to the carbonate linkage destabilizes the molecule toward nucleophilic attack by water, leading to rapid hydrolysis and carbon dioxide evolution.

Technical Deep Dive: Why Is It Moisture Sensitive?

To handle this reagent effectively, you must understand the causality of its degradation.

The Electronic Effect

The 2-oxopropyl group (


) exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the central carbonate carbonyl carbon, making it highly susceptible to nucleophilic attack by water molecules, even from ambient humidity.
The Degradation Pathway

Upon exposure to moisture, the compound undergoes hydrolysis. This is an irreversible cascade:

  • Nucleophilic Attack: Water attacks the central carbonyl.

  • Collapse & Decarboxylation: The intermediate collapses to release Ethanol and Hydroxyacetone (Acetol), accompanied by the evolution of Carbon Dioxide (

    
    ) gas.
    

Key Consequence: The evolution of


 creates pressure buildup in sealed vessels, posing a burst hazard.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the degradation pathway you must prevent.

Hydrolysis Figure 1: Hydrolysis Pathway of Carbonic Acid Ethyl 2-Oxopropyl Ester Reagent Ethyl 2-oxopropyl carbonate (Active Reagent) Intermediate Tetrahedral Intermediate (Unstable) Reagent->Intermediate + Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Products Degradation Products: 1. Ethanol 2. Hydroxyacetone 3. CO₂ (Gas) Intermediate->Products Collapse & Decarboxylation

Figure 1: The irreversible hydrolysis pathway triggered by moisture, leading to reagent loss and pressure buildup.

Storage & Handling: The "Zero-Moisture" Protocol

Storage FAQ

Q: What is the optimal storage temperature? A: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis reaction if trace moisture is present.

Q: Can I store it in a standard glass vial? A: No. Use amber glass vials with PTFE-lined septa . The amber glass protects against potential photodegradation (ketones can be photosensitive), and the PTFE liner provides a chemically resistant, moisture-tight seal.

Q: I found the bottle swollen. What happened? A: This is a critical sign of degradation. Moisture entered the bottle, causing hydrolysis and releasing


 gas. Do not open this bottle normally.  Vent it carefully in a fume hood using a needle through the septum to release pressure before disposal.
Handling Workflow

Handling Figure 2: Safe Handling Decision Tree Start Start: Reagent Retrieval Check Visual Inspection: Precipitate? Pressure? Start->Check Good Reagent OK Check->Good No Bad QUARANTINE: Vent & Dispose Check->Bad Yes Equip Equip: N₂ Line + Oven-Dried Syringe Good->Equip Extract Extract via Septum (Positive Pressure) Equip->Extract Use Inject into Reaction Extract->Use

Figure 2: Decision tree for assessing and handling the reagent safely.

Troubleshooting Guide

Scenario 1: "My reaction yield is inconsistently low."

Root Cause: Partial hydrolysis of the reagent. Diagnostic:

  • Check the reagent bottle for pressure.

  • Run a quick ¹H NMR of the neat reagent in

    
     (dried over molecular sieves).
    
  • Look for: A triplet at ~1.2 ppm (Ethanol methyl) or a singlet at ~2.2 ppm (Acetone/Hydroxyacetone methyl) distinct from the reagent's signals.

Scenario 2: "The reagent turned cloudy."

Root Cause: Polymerization or Phase Separation. Explanation: Hydroxyacetone (a hydrolysis product) is prone to dimerization or polymerization, especially if the medium becomes slightly acidic due to carbonic acid formation. Solution: Filter the reagent through a dry syringe filter (0.45 µm PTFE) under nitrogen if the cloudiness is minor. If significant, discard the lot.

Scenario 3: "How do I dry the reagent?"

Answer: You cannot dry this reagent directly. Adding desiccants (like silica,


, or molecular sieves) directly to the reagent can catalyze hydrolysis or transesterification due to surface acidity/basicity.
Correct Protocol: 
  • Ensure your solvent is anhydrous (<50 ppm water).

  • Ensure your glassware is oven-dried (>120°C for 4 hours).

  • Use the reagent "as is" from a fresh, high-quality source.

Experimental Protocols

Protocol A: Inert Sampling Technique

Objective: Withdraw reagent without introducing atmospheric moisture.

  • Preparation: Flush a clean, oven-dried syringe and needle with dry Nitrogen (

    
    ) or Argon three times.
    
  • Pressure Equalization: Insert a separate N₂ line (via a needle) into the reagent bottle septum to create a positive pressure blanket.

  • Withdrawal: Insert the syringe needle. Invert the bottle. Draw the required volume.

  • Seal: Withdraw the needle. The septum should reseal. If the septum is cored (damaged), wrap the cap immediately with Parafilm and transfer the remaining reagent to a new vial ASAP.

Protocol B: QC Check via ¹H NMR

Objective: Verify purity before critical experiments.

ComponentChemical Shift (approx.

, ppm)
MultiplicityInterpretation
Reagent: Ethyl

1.30TripletIntact Ethyl group
Reagent: Ethyl

4.25QuartetIntact Carbonate linkage
Reagent: Acetonyl

4.80SingletIntact 2-oxopropyl group
Reagent: Acetonyl

2.20SingletIntact Ketone
Impurity: Ethanol3.72QuartetHydrolysis Indicator
Impurity: Hydroxyacetone4.30SingletHydrolysis Indicator

Pass Criteria: Integration of Impurity signals < 5% relative to Reagent signals.

References

  • PubChem. (n.d.). Carbonic acid, ethyl 2-oxopropyl ester (CID 11744766).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[2] Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[3][4][5] University of Pittsburgh. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of Carbonic Acid Ethyl 2-Oxopropyl Ester and Related β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the predicted 1H NMR spectrum of Carbonic acid ethyl 2-oxopropyl ester, a molecule of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound, we will conduct a rigorous comparative analysis with the well-characterized and structurally analogous β-keto ester, ethyl acetoacetate. This comparison will illuminate the subtle electronic effects of substituting a methylene group with an oxygen atom within the ester functionality, offering valuable insights for spectral interpretation of related compounds.

Predicted 1H NMR Spectrum of Carbonic Acid Ethyl 2-Oxopropyl Ester

The structure of Carbonic acid ethyl 2-oxopropyl ester suggests a spectrum with four distinct proton environments. The prediction of their chemical shifts is based on established principles of NMR spectroscopy, considering inductive effects and the proximity to electronegative atoms and carbonyl groups.

  • H_a (Singlet, 3H): The methyl protons adjacent to the ketone carbonyl are expected to resonate as a singlet. The strong electron-withdrawing nature of the adjacent carbonyl group will deshield these protons, placing their signal downfield.

  • H_b (Singlet, 2H): The methylene protons situated between the ketone and the carbonate functionalities are flanked by two electron-withdrawing groups. This will result in significant deshielding, shifting their signal further downfield compared to a typical methylene group.

  • H_c (Quartet, 2H): The methylene protons of the ethyl group are adjacent to the oxygen atom of the carbonate. This oxygen atom will deshield the protons, and they will be split into a quartet by the neighboring methyl group.

  • H_d (Triplet, 3H): The terminal methyl protons of the ethyl group are the most shielded protons in the molecule. They will appear as a triplet due to coupling with the adjacent methylene group.

A Comparative Analysis with Ethyl Acetoacetate

Ethyl acetoacetate is an ideal compound for comparison due to its structural similarity to Carbonic acid ethyl 2-oxopropyl ester. The key difference is the presence of a methylene group in ethyl acetoacetate where an oxygen atom exists in the carbonate ester. This seemingly small change has a discernible impact on the 1H NMR spectrum.

A significant feature of ethyl acetoacetate is its existence as a mixture of keto and enol tautomers in solution.[1] This equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both forms.[1]

Keto-Enol Tautomerism: A Key Consideration

The potential for keto-enol tautomerism also exists for Carbonic acid ethyl 2-oxopropyl ester. The presence of α-protons adjacent to the ketone allows for the formation of an enol isomer. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond.

Below is a comparative table of the experimental 1H NMR chemical shifts for the keto and enol forms of ethyl acetoacetate and the predicted shifts for Carbonic acid ethyl 2-oxopropyl ester.

Proton Environment Ethyl Acetoacetate (Keto form) δ (ppm) Ethyl Acetoacetate (Enol form) δ (ppm) Carbonic acid ethyl 2-oxopropyl ester (Predicted) δ (ppm) Multiplicity Integration
-C(O)CH₃ ~2.2~1.9~2.3Singlet3H
-C(O)CH₂C(O)- ~3.4-~4.5Singlet2H
=CH- -~5.0Predicted enol formSinglet1H
-OCH₂CH₃ ~4.1~4.1~4.2Quartet2H
-OCH₂CH₃ ~1.2~1.2~1.3Triplet3H
-OH (enol) -~12.0Predicted enol formBroad Singlet1H

Data for Ethyl Acetoacetate sourced from multiple references.[1][2]

Analysis of the Comparison:

  • Acetyl Protons (-C(O)CH₃): The chemical shift of the acetyl protons is predicted to be slightly downfield in Carbonic acid ethyl 2-oxopropyl ester compared to the keto form of ethyl acetoacetate. This is likely due to the stronger overall electron-withdrawing effect of the carbonate group compared to the ester group.

  • Methylene Protons (-C(O)CH₂C(O)-): The most significant difference is expected for the methylene protons situated between the two carbonyl functionalities. The replacement of a carbon with a more electronegative oxygen in the carbonate ester will cause a substantial downfield shift for these protons in Carbonic acid ethyl 2-oxopropyl ester.

  • Ethyl Group Protons (-OCH₂CH₃ and -OCH₂CH₃): The chemical shifts of the ethyl group protons are expected to be quite similar in both molecules, as they are relatively distant from the point of structural variation.

Broader Comparison with Other Esters

To further contextualize the predicted spectrum, it is useful to compare the chemical shifts of the ethyl group in other simple esters.

Compound -OCH₂CH₃ (δ, ppm) -OCH₂CH₃ (δ, ppm)
Diethyl Carbonate ~4.19~1.31
Ethyl Propanoate ~4.1~1.2

Data for Diethyl Carbonate and Ethyl Propanoate sourced from ChemicalBook.[3][4]

This comparison demonstrates the consistency of the ethyl group's chemical shifts across different ester environments, reinforcing the predictions for Carbonic acid ethyl 2-oxopropyl ester.

Experimental Protocols

For the acquisition of high-quality 1H NMR spectra for compounds like Carbonic acid ethyl 2-oxopropyl ester, the following protocol is recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

A standard 1D proton NMR experiment should be performed on a spectrometer with a field strength of 300 MHz or higher.

Parameter Recommended Value Rationale
Pulse Angle 30-45°Provides a good signal-to-noise ratio while allowing for a shorter relaxation delay.
Spectral Width 16 ppmEnsures all proton signals are captured.
Acquisition Time 2-4 secondsProvides adequate resolution.
Relaxation Delay (d1) 1-2 secondsAllows for sufficient relaxation of the protons between scans.
Number of Scans (ns) 16 or higherImproves the signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative ratios of the different protons.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Setup Spectrometer (≥300 MHz) transfer->setup acquire Acquire 1D Proton Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate reference Reference to TMS integrate->reference analysis Spectral Analysis & Interpretation reference->analysis Final Spectrum

Caption: A generalized workflow for 1H NMR sample preparation, data acquisition, and processing.

Conclusion

References

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectrum of Ethyl (2-oxopropyl) Carbonate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and materials science, the precise characterization of novel molecules is paramount. Ethyl (2-oxopropyl) carbonate, a molecule incorporating ketone, ester, and carbonate functionalities, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework against structurally related compounds to aid in its unambiguous identification. We will delve into the vibrational causality behind its spectral features and provide a robust, self-validating experimental protocol for acquiring high-quality data.

Deconstructing the Molecule: Predicted Vibrational Signatures

Ethyl (2-oxopropyl) carbonate, with the structure CH₃C(=O)CH₂OC(=O)OCH₂CH₃, is a multifunctional compound. An a priori analysis of its structure allows us to predict the primary vibrational modes that will be active in the infrared spectrum. The molecule's functionality can be dissected into three key components: a ketone, an organic carbonate, and an ethyl ester group integrated within the carbonate.

Each of these functional groups possesses characteristic vibrational frequencies. The power of FTIR spectroscopy lies in its ability to detect these vibrations, which manifest as absorption bands in the spectrum. The position, intensity, and shape of these bands provide a molecular "fingerprint."

Our analysis will focus on several key regions of the infrared spectrum:

  • ~3000 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1700-1800 cm⁻¹: The carbonyl (C=O) stretching region. This is the most diagnostic region for this molecule, as we anticipate distinct signals from the ketone and the carbonate moieties.

  • ~1000-1300 cm⁻¹: The "fingerprint" region, which contains complex C-O and C-C stretching and bending vibrations, particularly from the carbonate and ester linkages.[1]

The FTIR Spectrum: A Tale of Three Functional Groups

Comparative Spectral Analysis

To isolate and understand the spectral features of ethyl (2-oxopropyl) carbonate, we will compare its expected absorptions with those of three reference compounds:

  • Acetone (CH₃C(=O)CH₃): A simple ketone to identify the C=O stretch of the propanone moiety.

  • Diethyl Carbonate (CH₃CH₂OC(=O)OCH₂CH₃): A simple organic carbonate to identify the characteristic carbonate absorptions.[2]

  • Ethyl Acetoacetate (CH₃C(=O)CH₂C(=O)OCH₂CH₃): A classic β-keto ester that shares the ketone and ethyl ester functionalities, providing insight into potential interactions between adjacent carbonyl groups.[3]

The following table summarizes the expected and observed vibrational frequencies for these molecules.

Vibrational Mode Ethyl (2-oxopropyl) Carbonate (Predicted) Acetone (Observed) [4]Diethyl Carbonate (Observed) [5]Ethyl Acetoacetate (Observed) [6]Rationale and In-depth Analysis
Aliphatic C-H Stretch ~2980-2870 cm⁻¹~2960-2870 cm⁻¹~2980-2880 cm⁻¹~2980-2870 cm⁻¹These absorptions arise from the symmetric and asymmetric stretching of sp³ C-H bonds in methyl and methylene groups. This region confirms the aliphatic nature of the molecule but offers low specificity.
Ketone C=O Stretch ~1715-1725 cm⁻¹~1715 cm⁻¹N/A~1718 cm⁻¹The ketone carbonyl is expected near the standard 1715 cm⁻¹. The adjacent oxygen of the carbonate group is separated by a methylene (CH₂) group, so its electron-withdrawing inductive effect is minimal and should not significantly shift this peak from a typical aliphatic ketone value.[7][8]
Carbonate C=O Stretch ~1740-1750 cm⁻¹N/A~1745 cm⁻¹N/AThe C=O bond in a saturated organic carbonate is influenced by two adjacent, electron-withdrawing oxygen atoms, which increases the bond's force constant. This results in a higher frequency absorption compared to ketones.[9][10] For saturated carbonates, this peak is typically found around 1740 ± 10 cm⁻¹.[9]
Ester/Carbonate C-O Stretch ~1250-1280 cm⁻¹ (asymm.) and ~1000-1060 cm⁻¹ (symm.)~1220 cm⁻¹ (C-C-C stretch)~1260 cm⁻¹ (asymm. O-C-O)~1240 cm⁻¹ (asymm. C-C-O) & ~1180 cm⁻¹ (symm. O-C-C)This is a critical region. Organic carbonates and esters exhibit a "Rule of Three" pattern with a strong C=O stretch and two distinct, strong C-O stretching bands.[1][9] The asymmetric O-C-O stretch in saturated carbonates is characteristically found at a higher wavenumber (1280-1240 cm⁻¹) than the corresponding C-C-O stretch in saturated esters (1210-1160 cm⁻¹).[9] We predict a strong band in the 1250-1280 cm⁻¹ range, confirming the carbonate structure. A second strong C-O related stretch is expected near 1000-1060 cm⁻¹.

This comparative approach allows us to build a confident profile. The spectrum of ethyl (2-oxopropyl) carbonate should uniquely display two distinct, strong carbonyl peaks : one around 1715-1725 cm⁻¹ (ketone) and another at a higher frequency, ~1740-1750 cm⁻¹ (carbonate). This doublet in the carbonyl region, combined with a very strong C-O stretch above 1250 cm⁻¹, serves as its definitive spectral signature.

Experimental Protocol: Acquiring a Self-Validating Spectrum

The integrity of spectral data is contingent upon a meticulous experimental approach. Attenuated Total Reflectance (ATR) is often the preferred method for analyzing pure liquids due to its simplicity and minimal sample preparation.[11][12]

Step-by-Step Workflow for ATR-FTIR Analysis
  • Instrument Preparation & Background Scan (The Causality of the Blank):

    • Action: Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Use a suitable solvent (e.g., isopropanol) followed by a dry, lint-free wipe.

    • Rationale: The ATR technique is surface-sensitive, with a penetration depth of only a few micrometers.[12] Any residue from previous samples will contaminate the spectrum.

    • Action: Record a background spectrum of the clean, empty ATR crystal.

    • Rationale: This is a critical self-validation step. The background scan measures the instrument's inherent absorbance profile, including signals from atmospheric water and CO₂. By ratioing the sample scan against this background, these environmental interferences are computationally removed, ensuring the final spectrum contains only information from the analyte.

  • Sample Application:

    • Action: Place a single drop of ethyl (2-oxopropyl) carbonate directly onto the center of the ATR crystal.

    • Rationale: Only a small volume is needed to completely cover the crystal surface where the evanescent wave interacts with the sample.[13]

  • Data Acquisition:

    • Action: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹). Co-add multiple scans (e.g., 16 or 32).

    • Rationale: Co-adding scans is a powerful method to improve the signal-to-noise ratio (S/N). The signal increases linearly with the number of scans (N), while the random noise increases with the square root of N. Therefore, the S/N improves proportionally to the square root of the number of scans.

  • Post-Acquisition Processing & Cleaning:

    • Action: If necessary, apply an ATR correction algorithm available in the spectrometer software.

    • Rationale: The penetration depth of the IR beam in an ATR experiment is wavelength-dependent. This can cause the relative intensities of peaks at lower wavenumbers to appear stronger than they would in a traditional transmission spectrum. The ATR correction mathematically compensates for this effect, making the spectrum more comparable to library transmission data.

    • Action: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

    • Rationale: This prevents cross-contamination and ensures the instrument is ready for the next user, maintaining data integrity across all experiments.

Below is a diagram illustrating this robust and self-validating workflow.

FTIR_Workflow cluster_prep 1. Preparation & Validation cluster_acq 2. Data Acquisition cluster_post 3. Processing & Cleanup Clean Clean ATR Crystal Background Acquire Background Spectrum (Validates Cleanliness & Ambient Conditions) Clean->Background Ensures no contaminant peaks Apply Apply Liquid Sample to Crystal Background->Apply Ready for Sample Acquire Acquire Sample Spectrum (Co-add Scans for S/N Improvement) Apply->Acquire Process Process Data (Background Subtraction, ATR Correction) Acquire->Process Final Final, Interpretable Spectrum Process->Final Clean_Post Clean ATR Crystal Final->Clean_Post Analysis Complete

Caption: Experimental workflow for acquiring a reliable ATR-FTIR spectrum.

Trustworthiness Through Logical Interpretation

The identification of an unknown compound is a process of logical deduction. The FTIR spectrum provides clues that, when pieced together, build a compelling case for a specific molecular structure.

The process follows a hierarchical logic:

  • Initial Survey: Look for the most prominent and reliable peaks. For ethyl (2-oxopropyl) carbonate, this is the carbonyl region (1650-1800 cm⁻¹).

  • Hypothesis Formation: The presence of two distinct C=O peaks strongly suggests two different carbonyl environments, such as a ketone and a carbonate/ester.

  • Hypothesis Testing: Seek secondary, corroborating evidence. The presence of a strong C-O stretch above 1250 cm⁻¹ supports the carbonate assignment over a simple ester. The C-H stretches around 2900 cm⁻¹ confirm the aliphatic nature.

  • Final Confirmation: The combination of all observed bands must be consistent with the proposed structure and inconsistent with other likely alternatives. The absence of bands (e.g., no broad O-H stretch around 3300 cm⁻¹) is equally informative.

This logical flow ensures that the final identification is not based on a single spectral feature but on the collective evidence presented across the entire spectrum.

Interpretation_Logic cluster_carbonyl Primary Diagnostic Region Spectrum Acquired FTIR Spectrum CO_Peaks Two strong C=O peaks? (~1720 & ~1745 cm⁻¹) Spectrum->CO_Peaks CO_Stretch Strong C-O stretch > 1250 cm⁻¹? Spectrum->CO_Stretch CH_Stretch Aliphatic C-H stretch ~2900 cm⁻¹? Spectrum->CH_Stretch Hypothesis Hypothesis: Ketone + Carbonate CO_Peaks->Hypothesis Yes Result Confident Identification: Ethyl (2-oxopropyl) carbonate Hypothesis->Result CO_Stretch->Result Confirms Carbonate CH_Stretch->Result Confirms Aliphatic Structure

Caption: Logical flow for the interpretation and confirmation of the molecular structure.

Conclusion

The FTIR analysis of ethyl (2-oxopropyl) carbonate is a clear demonstration of how spectroscopy can elucidate complex molecular structures. By understanding the characteristic vibrational frequencies of its constituent ketone and carbonate functional groups, a definitive spectral profile can be predicted. The key identifying features are the presence of two distinct carbonyl stretching bands located near 1720 cm⁻¹ and 1745 cm⁻¹ , corroborated by a strong, high-frequency asymmetric C-O stretching band above 1250 cm⁻¹ . When acquired using a robust experimental protocol and compared systematically against simpler chemical analogues, the FTIR spectrum provides an authoritative and trustworthy confirmation of the molecule's identity, making it an indispensable tool for the research and drug development professional.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (A) diethyl carbonate, (B) ethylenediamine and (c) M1 product. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]

  • University of Tartu. (n.d.). Acetone - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared (IR) absorption spectrum of acetone from a Fourier-transform IR (FTIR) spectrometer. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • A&A. (n.d.). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone. Retrieved from [Link]

  • VPL. (n.d.). Acetone ((CH₃)₂CO). Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanone. Retrieved from [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Diethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Diethyl carbonate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylacetoacetate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Orel, B., et al. (2002). An Attenuated Total Reflection Infrared Spectroscopy of Water Solutions. Acta Chimica Slovenica. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Tatzber, M., et al. (2012). Improved soil carbonate determination by FT-IR and X-ray analysis. Environmental Chemistry Letters. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR peak assignments. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). Carbonic acid, ethyl 2-propenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). ethyl 2-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectral region from 600–3 900 cm⁻¹ for 2-ethyl-2-oxazoline.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-isopropyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Definitive Guide to GC-MS Identification of Carbonic Acid Ethyl 2-Oxopropyl Ester Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the identification of Carbonic acid ethyl 2-oxopropyl ester impurities. This guide is structured to provide actionable, expert-level insights for researchers and analytical scientists, prioritizing scientific integrity and practical application over rigid templates.

Executive Summary: The Analytical Challenge

Carbonic acid ethyl 2-oxopropyl ester (CAS: 105235-63-0), also known as Ethyl 2-oxopropyl carbonate , is a critical process-related impurity often encountered in the synthesis of propylene carbonate, alkyl carbonates, or pharmaceutical intermediates involving hydroxyacetone (acetol) and ethyl chloroformate/diethyl carbonate.

Its identification presents a unique paradox:

  • Volatility: It is sufficiently volatile for Gas Chromatography (GC), making GC the intuitive choice.

  • Thermal Instability: Mixed carbonates are prone to thermal degradation (decarboxylation) and transesterification in hot injection ports, leading to false negatives or artifact formation.

  • Ionization Issues: It lacks strong acidic or basic sites, making standard LC-MS (ESI) ionization inefficient.

This guide objectively compares the Optimized Low-Thermal-Stress GC-MS Method (the "Product") against standard analytical alternatives (Standard GC-MS, LC-MS, and NMR), demonstrating why specific GC-MS protocols remain the gold standard when properly executed.

Comparative Analysis: GC-MS vs. Alternatives

The following table summarizes the performance of the Optimized GC-MS method against common alternatives for this specific impurity.

FeatureOptimized GC-MS (EI) Standard GC-MS (High Temp)LC-MS (ESI/APCI)1H-NMR
Primary Mechanism Gas Phase Separation + Electron Impact FragmentationGas Phase Separation + Thermal VaporizationLiquid Phase + Soft IonizationMagnetic Resonance
Sensitivity (LOD) High (ppb range) Moderate (risk of loss)Low to Moderate (poor ionization)Low (ppm range)
Structural ID Excellent (Fingerprint) Good (if stable)Limited (Molecular Ion only)Excellent (Functional Groups)
Thermal Stability Managed (via Cold Inlet/Ramp)Poor (Decarboxylation risk)ExcellentExcellent
Matrix Effects LowLowHigh (Ion Suppression)High (Overlap)
Throughput HighHighModerateLow
Why GC-MS Wins (With Caveats)

While LC-MS offers thermal safety, the Carbonic acid ethyl 2-oxopropyl ester molecule is a neutral, semi-polar ester. It does not protonate easily in Electrospray Ionization (ESI) without adduct formation (e.g., [M+Na]+ or [M+NH4]+), which can be inconsistent in trace analysis.

GC-MS remains the superior choice for identification because Electron Impact (EI) ionization provides a distinct fragmentation pattern (fingerprint) necessary to distinguish this impurity from structural isomers (e.g., propylene glycol ethyl ether acetates). However, the "Standard" high-temperature GC method often fails due to artifact generation. The Optimized Method detailed below bridges this gap.

Technical Deep Dive: The Optimized GC-MS Protocol

This protocol is designed to be self-validating , addressing the specific chemical vulnerabilities of the impurity.

Critical Experimental Choices (Causality)
  • Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate is strictly required.

    • Reasoning: Protic solvents like Methanol can induce transesterification in the injector port, converting the Ethyl ester to a Methyl ester artifact, leading to false identification.

  • Inlet Type: Cool On-Column (COC) or Programmable Temperature Vaporizer (PTV) .

    • Reasoning: Traditional Split/Splitless inlets at 250°C+ can cause immediate decarboxylation (

      
      ). A PTV inlet starting at 40°C and ramping prevents this "flash" degradation.
      
  • Column Phase: DB-624 or DB-Wax (mid-polar).

    • Reasoning: The impurity contains both ketone and carbonate functionalities. A non-polar column (DB-5) may not sufficiently resolve it from the bulk matrix (often diethyl carbonate or propylene carbonate).

Step-by-Step Methodology

Sample Preparation:

  • Weigh 50 mg of sample matrix.

  • Dissolve in 10 mL Dichloromethane (HPLC Grade) .

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; potential adsorption).

GC Parameters:

  • System: Agilent 7890/8890 or equivalent.

  • Column: DB-624 (30m x 0.25mm x 1.4µm).

  • Inlet (PTV Mode):

    • Initial Temp: 40°C (Hold 0.1 min).

    • Ramp: 600°C/min to 220°C.

    • Mode: Split 10:1.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 2 min).

    • 10°C/min to 240°C.

    • Hold 5 min.

MS Parameters (EI):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 29 – 300.

  • Solvent Delay: 3.0 min.

Identification Criteria (The Fingerprint)

The identification is positive only if the following mass spectral peaks co-elute:

  • m/z 43: Acetyl group (

    
    ) - Base Peak (typically).
    
  • m/z 29: Ethyl group (

    
    ).
    
  • m/z 58: Acetone rearrangement fragment (McLafferty-like).

  • m/z 146: Molecular Ion (

    
    ). Note: This may be weak in EI.[1] If absent, check for [M-CO2] at m/z 102.
    

Visualization of Pathways & Logic

Diagram 1: Impurity Formation & Degradation Pathway

This diagram illustrates where the impurity originates and how improper analysis destroys it.

G DEC Diethyl Carbonate Impurity Carbonic acid ethyl 2-oxopropyl ester (Target Impurity) DEC->Impurity Synthesis Side-Rxn Acetol Hydroxyacetone (Acetol) Acetol->Impurity Thermal High Temp Inlet (>250°C) Impurity->Thermal GC Injection Trans Methanol Solvent Impurity->Trans Sample Prep Artifact Artifact: Ethyl Acetonyl Ether (+ CO2 loss) Thermal->Artifact Decarboxylation MeArt Artifact: Methyl 2-oxopropyl carbonate Trans->MeArt Transesterification

Caption: Figure 1. Synthesis origin of the impurity and potential analytical artifacts caused by improper thermal or solvent conditions.

Diagram 2: Analytical Decision Tree

A logical workflow for selecting the correct method based on sample constraints.

DecisionTree Start Start: Identify Carbonate Impurity Q1 Is the sample thermally stable? Start->Q1 Q2 Is the impurity UV Active? Q1->Q2 No / Unknown GC_Standard Standard GC-MS (High Throughput) Q1->GC_Standard Yes (e.g. simple esters) GC_Opt Optimized GC-MS (PTV/Cold Inlet) Q2->GC_Opt No (Aliphatic/Ketone) LC_MS LC-MS (APCI) (Alternative) Q2->LC_MS Yes (Aromatic) Result Validated Result GC_Opt->Result Structural ID Confirmed LC_MS->Result Molecular Weight Confirmed

Caption: Figure 2. Selection matrix for impurity identification. The target impurity (Aliphatic/Ketone) follows the path to Optimized GC-MS.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11744766, Carbonic acid, ethyl 2-oxopropyl ester. Retrieved from [Link]

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS for Impurity Testing: A Comparative Guide. Retrieved from [Link]

  • Spectroscopy Online. GC–MS with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

  • GenTech Scientific. The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Safety Guide: Disposal of Carbonic Acid, Ethyl 2-Oxopropyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Carbonic acid, ethyl 2-oxopropyl ester (Synonyms: Ethyl acetonyl carbonate, Ethyl 2-oxopropyl carbonate) is a specialized asymmetric organic carbonate utilized primarily as a reagent in organic synthesis and potentially as a solvent additive in high-performance electrolytes.[1]

Unlike standard solvents, this molecule contains both a carbonate linkage and a beta-keto functionality.[1] This structural duality dictates specific disposal requirements that exceed standard organic solvent protocols.[1]

Chemical Identity & Physical Properties
PropertyData / ClassificationOperational Implication
Formula

Organic Carbonate / Keto-ester
Molecular Weight ~146.14 g/mol Moderate volatility
Solubility Moderate in water; High in organicsDo not dispose via sink/drain.[1][2]
Flash Point Est. 40°C - 60°C (Class II/III Combustible)High Flammability Risk. Handle as D001 Waste.[1]
Reactivity Susceptible to Hydrolysis & DecarboxylationPressure Hazard: Can evolve

if acidified or wet.[1]
Critical Hazard Assessment (The "Why" Behind the Protocol)

As researchers, we must understand why a protocol exists to ensure compliance. For this specific ester, two mechanisms drive our disposal strategy:

A. The Pressure Hazard (Decarboxylation)

This compound is a beta-keto carbonate .[1] In the presence of moisture, strong acids, or bases, it undergoes hydrolysis followed by decarboxylation.[1]

  • Mechanism: The carbonate linkage hydrolyzes to form ethanol, hydroxyacetone (acetol), and carbonic acid.[1] The carbonic acid rapidly decomposes into water and Carbon Dioxide (

    
    ).[1]
    
  • Risk: If this waste is sealed tightly in a container with acidic residues,

    
     gas generation can pressurize the vessel, leading to a rupture or explosion.[1]
    
B. Flammability (Ignitability)

Like its homologs (Diethyl carbonate, Ethyl methyl carbonate), this ester is an ignitable liquid.[1] It falls under RCRA Waste Code D001 (Ignitable Characteristic).[1]

Pre-Disposal Stabilization

Before moving the chemical to the central waste area, ensure the material is stable.

  • Check pH: If the waste solution is acidic (pH < 4), neutralize it carefully with a dilute base (e.g., Sodium Bicarbonate solution) before adding it to the solvent drum.[1]

    • Note: Expect bubbling (

      
      ).[1] Wait for gas evolution to cease before capping.[1]
      
  • Peroxide Check: While carbonates are generally stable against peroxidation, if this material was used in conjunction with ethers (THF, Diethyl ether), test for peroxides prior to consolidation.[1]

Step-by-Step Disposal Protocol
Workflow Visualization: Waste Stream Selection

DisposalWorkflow Start Waste: Carbonic acid, ethyl 2-oxopropyl ester CheckMix Is it mixed with Halogenated Solvents (DCM, Chloroform)? Start->CheckMix Halogenated Stream A: Halogenated Organic Waste CheckMix->Halogenated Yes NonHalogenated Stream B: Non-Halogenated Organic Waste (Preferred) CheckMix->NonHalogenated No Container Select Container: HDPE or Steel Drum (Rated for Flammables) Halogenated->Container NonHalogenated->Container Labeling Labeling: 1. Chemical Name 2. 'Flammable Liquid' 3. Hazard: Irritant Container->Labeling Final Transfer to EHS/Waste Facility for Incineration Labeling->Final

Figure 1: Decision tree for selecting the correct waste stream.[1] Always segregate halogens to reduce disposal costs and environmental impact.

Detailed Procedure

Step 1: Segregation

  • Do Not Mix With: Oxidizers (Nitric acid, Peroxides), Strong Acids (HCl, H2SO4), or Strong Bases (NaOH).[1]

  • Target Stream: Segregate into Non-Halogenated Organic Solvents unless it has already been mixed with chlorinated solvents (e.g., DCM).[1]

Step 2: Container Selection

  • Use HDPE (High-Density Polyethylene) jerrycans or Steel safety cans.[1]

  • Venting: Due to the potential for slow hydrolysis and

    
     off-gassing, use a vented cap  (e.g., Nalgene® Vented Closure) if the waste will be stored for more than 24 hours before pickup.[1]
    

Step 3: Labeling

  • Adhere to the Globally Harmonized System (GHS) standards.[1]

  • Required Text:

    • Chemical Name: Ethyl 2-oxopropyl carbonate (or Carbonic acid, ethyl 2-oxopropyl ester).[1]

    • Signal Word:DANGER

    • Hazard Statements: Flammable Liquid.[1][3][4] Causes serious eye irritation.[1][3][5][6][7]

Step 4: Final Disposal Method

  • Incineration: The ultimate disposal method for this compound is high-temperature incineration at a permitted hazardous waste facility.[1] This ensures complete oxidation to

    
     and 
    
    
    
    .[1]
Emergency Response: Spills

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Remove all ignition sources immediately. This vapor is heavier than air and can travel to ignition sources.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a fire-retardant lab coat.[1]

  • Absorb: Use vermiculite , sand , or commercial organic solvent spill pads .[1]

    • Do not use: Sawdust (combustible) or paper towels (increases surface area for evaporation/ignition).[1]

  • Clean Up: Collect absorbed material into a sealable container (spark-proof tools).[1] Label as "Hazardous Waste (Debris) - Flammable."[1]

Regulatory Compliance (USA/EU)
  • USA (RCRA):

    • D001: Ignitable Waste (Flash point < 60°C).[1]

    • TSCA: Ensure the chemical is listed or used under the R&D exemption.[1]

  • EU Waste Code (EWC):

    • 07 01 04:* Other organic solvents, washing liquids and mother liquors.[1]

References
  • National Institute of Standards and Technology (NIST). (2023).[1] Carbonic acid, ethyl 2-propenyl ester (Structural Analog Data).[1] NIST Chemistry WebBook.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link][1]

  • PubChem. (2024).[1] Compound Summary: Ethyl methyl carbonate (Homologous Series Safety Data).[1] National Library of Medicine.[1] [Link][1]

(Note: Specific SDS data for the exact 2-oxopropyl ester is rare in public indices; protocols above are derived from "Group Safety" principles for Beta-Keto Carbonates and Flammable Esters as per standard industrial hygiene practices.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.